3-Methyl-2-(nitromethyl)pyridine picrate
Description
3-Methyl-2-(nitromethyl)pyridine picrate is a pyridine derivative in which a nitromethyl group is attached to the 2-position of the pyridine ring, forming a picrate salt through interaction with picric acid (2,4,6-trinitrophenol). Pyridine picrates generally form charge-transfer complexes or ionic salts due to the acidic nature of picric acid, which can stabilize cationic species through hydrogen bonding and π-π interactions .
Properties
CAS No. |
35624-31-8 |
|---|---|
Molecular Formula |
C13H11N5O9 |
Molecular Weight |
381.25 g/mol |
IUPAC Name |
3-methyl-2-(nitromethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8N2O2.C6H3N3O7/c1-6-3-2-4-8-7(6)5-9(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-4H,5H2,1H3;1-2,10H |
InChI Key |
OBXJYNWSINLHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(nitromethyl)pyridine picrate typically involves the nitration of 3-methylpyridine followed by the introduction of a nitromethyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require elevated temperatures to achieve a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(nitromethyl)pyridine picrate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: :
Comparison with Similar Compounds
Structural Analogues
(a) 3-Methylimidazo[1,2-a]pyridine Picrate
- Structure : Combines an imidazo[1,2-a]pyridine core with a methyl group and picrate counterion.
- Synthesis: Prepared by reacting 3-methylimidazo[1,2-a]pyridine with picric acid in ethanol, yielding a picrate with a melting point of 231–233°C .
- Key Difference : The imidazo ring system introduces additional aromaticity and rigidity compared to the nitromethyl-substituted pyridine in the target compound.
(b) 3-(3-Methyl-3-oxaziridinyl)pyridine Picrate
- Structure : Features an oxaziridinyl substituent (a three-membered ring containing oxygen and nitrogen) at the 3-position of pyridine.
- Relevance : The oxaziridinyl group is a strained heterocycle, which may enhance reactivity compared to the nitromethyl group in the target compound .
(c) Imatinibium Dipicrate
- Structure : A pharmaceutical dipicrate salt of the tyrosine kinase inhibitor imatinib. The cation includes a benzamide group and a pyridine ring.
- Crystallography : Exhibits extensive hydrogen bonding (N–H⋯O and C–H⋯O interactions) and π-stacking, stabilizing the crystal lattice .
Physicochemical Properties
Table 1: Comparison of Key Properties
Key Observations :
- Higher melting points (e.g., 231–233°C for 3-methylimidazo[1,2-a]pyridine picrate) suggest strong ionic interactions in the crystal lattice .
- The nitromethyl group in the target compound may lower melting points compared to imidazo derivatives due to reduced aromatic stacking.
Crystallographic and Spectroscopic Features
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